molecular formula C15H12N2O3S B6136796 2-(2-furyl)-4-({[2-(methylthio)phenyl]imino}methyl)-1,3-oxazol-5-ol

2-(2-furyl)-4-({[2-(methylthio)phenyl]imino}methyl)-1,3-oxazol-5-ol

Cat. No. B6136796
M. Wt: 300.3 g/mol
InChI Key: RTHKPOKGRDBPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-4-({[2-(methylthio)phenyl]imino}methyl)-1,3-oxazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both a furan and an oxazole ring. This compound has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The exact mechanism of action of 2-(2-furyl)-4-({[2-(methylthio)phenyl]imino}methyl)-1,3-oxazol-5-ol is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes.
Biochemical and Physiological Effects:
2-(2-furyl)-4-({[2-(methylthio)phenyl]imino}methyl)-1,3-oxazol-5-ol has been shown to have low toxicity in vitro and in vivo. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, more research is needed to determine the long-term effects of this compound on human health.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-furyl)-4-({[2-(methylthio)phenyl]imino}methyl)-1,3-oxazol-5-ol in lab experiments is its versatility as a building block in organic synthesis. It can be easily modified to create a variety of derivatives with different properties. However, one limitation is the complex multi-step synthesis process required to obtain this compound.

Future Directions

There are several future directions for research on 2-(2-furyl)-4-({[2-(methylthio)phenyl]imino}methyl)-1,3-oxazol-5-ol. One direction is to further investigate its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to explore its potential as an anti-inflammatory and anti-bacterial agent. Additionally, more research is needed to determine the long-term effects of this compound on human health and its potential for use in material science.

Synthesis Methods

The synthesis of 2-(2-furyl)-4-({[2-(methylthio)phenyl]imino}methyl)-1,3-oxazol-5-ol can be achieved through a multi-step process. The first step involves the synthesis of 2-(2-furyl)acetic acid, which is then converted to 2-(2-furyl)ethanol through reduction. The resulting compound is then reacted with thionyl chloride to form 2-(2-furyl)ethyl chloride. The next step involves the reaction of 2-(2-furyl)ethyl chloride with 2-(methylthio)aniline to form the intermediate compound, which is then cyclized to form the final product.

Scientific Research Applications

2-(2-furyl)-4-({[2-(methylthio)phenyl]imino}methyl)-1,3-oxazol-5-ol has potential applications in medicinal chemistry. It has been shown to possess anti-cancer properties and has been studied as a potential chemotherapeutic agent. In addition, this compound has been investigated for its anti-inflammatory and anti-bacterial properties. It has also been studied for its potential use in organic synthesis as a versatile building block.

properties

IUPAC Name

2-(furan-2-yl)-4-[(2-methylsulfanylphenyl)iminomethyl]-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-21-13-7-3-2-5-10(13)16-9-11-15(18)20-14(17-11)12-6-4-8-19-12/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHKPOKGRDBPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N=CC2=C(OC(=N2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-4-[(2-methylsulfanylphenyl)iminomethyl]-1,3-oxazol-5-ol

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